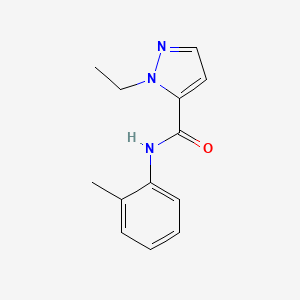

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-N-(2-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-16-12(8-9-14-16)13(17)15-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILUZWGQBANEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with o-toluidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve product purity. Additionally, solvent selection and purification methods are crucial to ensure the scalability and reproducibility of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has shown potential in the development of new pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Studies indicate that 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide exhibits potent inhibitory activity against COX-1 and COX-2 enzymes, making it a candidate for further pharmacological evaluation .

Biological Activities

-

Anti-inflammatory Activity :

- The compound has been reported to significantly reduce inflammation in various models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin and celecoxib .

- In vivo studies using carrageenan-induced paw edema in rats have shown that derivatives of pyrazole can inhibit inflammation effectively .

- Analgesic Properties :

- Antimicrobial Effects :

-

Anticancer Potential :

- Recent studies have highlighted the compound's ability to inhibit the growth of multiple cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of critical cancer-related targets such as topoisomerase II and EGFR .

- The compound has demonstrated cytotoxicity against various cancer types, suggesting its potential as a lead structure for anticancer drug development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity. This flexibility in synthesis enables the creation of derivatives with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the biological evaluation of pyrazole derivatives:

- A study comparing various pyrazole compounds found that those with specific substitutions exhibited superior anti-inflammatory activity, with some compounds achieving over 70% inhibition in edema models compared to traditional drugs .

- Another investigation into the anticancer activities of pyrazole derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines, indicating a structure-activity relationship that can be exploited for drug design .

Comparative Analysis of Biological Activities

| Activity Type | Compound/Reference | IC50 Values (μM) | Remarks |

|---|---|---|---|

| Anti-inflammatory | 1-ethyl-N-(o-tolyl)-... | 0.01 (COX-2) | Superior to indomethacin |

| Analgesic | Various Pyrazoles | Varies | Comparable efficacy in pain models |

| Antimicrobial | 1-ethyl-N-(o-tolyl)-... | Varies | Effective against Gram-positive bacteria |

| Anticancer | 1-ethyl-N-(o-tolyl)-... | ~15 (various) | Significant cytotoxicity across cancer types |

Wirkmechanismus

The mechanism of action of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of Pyrazole-5-Carboxamides

Key Observations:

Ortho-Substituent Effects : Compounds with ortho-substituted aryl groups (e.g., o-tolyl in the target compound and 24b/26b) exhibit enhanced bioactivity due to steric and electronic modulation. For instance, 24b and 26b demonstrated 60.91% and 72.80% inhibition at 10 µM, respectively, attributed to the ortho-methyl group’s ability to optimize binding interactions .

Pyrazole Substitution : The 1-ethyl group in the target compound contrasts with 1-phenyl (3c) or 1-methyl (tolfenpyrad), influencing solubility and metabolic stability. Ethyl groups may reduce steric hindrance compared to bulkier aryl substituents .

Carboxamide Linker : The carboxamide moiety is critical for hydrogen bonding. In 1e, replacement of the o-tolyl group with a methylsulfonyl allyl chain yielded a covalent inhibitor of Chikungunya virus protease, highlighting the linker’s role in target engagement .

Table 3: Activity Profiles of Analogues

- Insecticidal Activity : The o-tolyl group in the target compound may align with 9g’s efficacy against aphids, though direct data is lacking .

Biologische Aktivität

1-Ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, analgesic, and antimicrobial agent, and it has been studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its ability to modulate the activity of specific molecular targets. Key mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound may inhibit COX enzymes, which play a critical role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced production of pro-inflammatory mediators.

- Cytotoxic Effects Against Cancer Cell Lines : Studies have indicated that this compound can exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

1. Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit COX enzymes. This inhibition results in decreased levels of inflammatory mediators such as prostaglandins, which are involved in pain and inflammation pathways .

2. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans with minimum inhibitory concentration (MIC) values comparable to standard drugs .

3. Anticancer Activity

The compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, it exhibited IC50 values indicating effective growth inhibition at relatively low concentrations .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound against A549 lung cancer cells, the compound showed promising results with an IC50 value of approximately 26 µM. This suggests considerable efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.